molecular formula C64H105N11O13 B12371762 Aminocaproyl-Val-Cit-PABC-MMAE

Aminocaproyl-Val-Cit-PABC-MMAE

Cat. No.: B12371762
M. Wt: 1236.6 g/mol
InChI Key: BHUSKKMQANWJKI-GQXROUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminocaproyl-Val-Cit-PABC-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to deliver potent cytotoxic agents specifically to target cells, such as cancer cells, by leveraging the targeting capabilities of antibodies. The compound consists of a peptide linker (Val-Cit-PABC) and a cytotoxic payload (monomethyl auristatin E, MMAE). The linker is cleavable, allowing the release of the cytotoxic agent once inside the target cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminocaproyl-Val-Cit-PABC-MMAE involves multiple steps, including the formation of the peptide linker and the conjugation of the cytotoxic payload. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques. The final step involves the conjugation of the linker to the cytotoxic agent MMAE through a carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized and stored under nitrogen at low temperatures to maintain stability .

Mechanism of Action

The mechanism of action of Aminocaproyl-Val-Cit-PABC-MMAE involves several steps:

Properties

Molecular Formula

C64H105N11O13

Molecular Weight

1236.6 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1

InChI Key

BHUSKKMQANWJKI-GQXROUNCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN

Origin of Product

United States

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